MAB-CHMINACA-d4 - 2747913-91-1

MAB-CHMINACA-d4

Catalog Number: EVT-10901718
CAS Number: 2747913-91-1
Molecular Formula: C21H30N4O2
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MAB-CHMINACA-d4, formally known as N-(1-carbamoyl-2-methyl-propyl)-1-(cyclohexylmethyl)indazole-3-carboxamide-d4, is a synthetic cannabinoid compound classified under the category of new psychoactive substances. It is a deuterated analog of MAB-CHMINACA, which is recognized for its potent agonistic activity at the cannabinoid receptor type 1 (CB1). The compound was first reported in 2014 and has since been monitored due to its implications in toxicology and forensic science. The chemical structure of MAB-CHMINACA-d4 allows it to mimic the effects of natural cannabinoids, leading to its classification as a synthetic cannabinoid.

Source and Classification

MAB-CHMINACA-d4 is synthesized for research purposes and is primarily utilized in forensic applications. It has been identified in various drug materials and biological samples, indicating its relevance in toxicological studies. The compound has been characterized using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to confirm its presence in seized substances and biological matrices .

Synthesis Analysis

Methods and Technical Details

The synthesis of MAB-CHMINACA-d4 involves several steps that typically include the formation of the indazole core followed by functionalization to introduce the carbamoyl and cyclohexylmethyl groups. A common method for synthesizing such compounds includes:

  1. Formation of Indazole Framework: The indazole structure is synthesized through cyclization reactions involving appropriate precursors.
  2. Carbamoylation: The introduction of the carbamoyl group is achieved through reactions with isocyanates or carbamates.
  3. Deuteration: To create the deuterated version, deuterated solvents or reagents are used during the synthesis process to replace hydrogen atoms with deuterium.

The synthesis is confirmed through various characterization techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensuring that the desired product has been achieved .

Molecular Structure Analysis

Structure and Data

MAB-CHMINACA-d4 has a molecular formula of C20H24D4N4O2, with a molecular weight of approximately 360.5 g/mol. The compound features an indazole ring system attached to a cyclohexylmethyl group and a carbamoyl moiety. The presence of deuterium atoms distinguishes this compound from its non-deuterated counterpart, providing unique properties for analytical detection.

Structural Characteristics:

  • InChI Key: KJNZIEGLNLCWTQ-UHFFFAOYSA-N
  • CAS Number: 2747913-91-1
  • Molecular Ion: [M+] = 360
  • Exact Mass: 360.2285

The structural integrity and purity are typically assessed using high-resolution mass spectrometry and NMR techniques .

Chemical Reactions Analysis

Reactions and Technical Details

MAB-CHMINACA-d4 can undergo various chemical reactions typical of amides and indazoles, including:

  1. Hydrolysis: Reaction with water can lead to the breakdown of the amide bond.
  2. Reduction: The carbonyl group may be reduced under specific conditions.
  3. Substitution Reactions: Functional groups on the indazole or cyclohexylmethyl moieties can participate in nucleophilic substitution reactions.

These reactions are crucial for understanding the compound's stability and potential degradation pathways in biological systems .

Mechanism of Action

Process and Data

MAB-CHMINACA-d4 acts primarily as an agonist at the CB1 receptor, with a reported binding affinity (Ki) of approximately 0.289 nM, indicating its potency compared to other cannabinoids. Upon binding to the CB1 receptor, it mimics the effects of endogenous cannabinoids like anandamide, leading to various psychoactive effects such as euphoria, altered perception, and potential impairment of motor functions.

The mechanism involves:

  • Activation of CB1 Receptors: This triggers intracellular signaling cascades that influence neurotransmitter release.
  • Modulation of Neurotransmission: The activation leads to changes in dopamine levels, which are associated with reward pathways in the brain.

This mechanism highlights the potential risks associated with synthetic cannabinoids, particularly regarding their unpredictable pharmacological effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAB-CHMINACA-d4 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane but insoluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are critical for handling, storage, and application in analytical contexts .

Applications

Scientific Uses

MAB-CHMINACA-d4 serves multiple purposes within scientific research:

  1. Forensic Analysis: Used as a reference standard for detecting synthetic cannabinoids in biological samples such as urine, blood, and hair.
  2. Pharmacological Research: Assists in studying cannabinoid receptor interactions and developing therapeutic agents targeting these receptors.
  3. Toxicology Studies: Helps elucidate the metabolic pathways and toxicological profiles of synthetic cannabinoids.

The compound's role in advancing our understanding of cannabinoid pharmacology underscores its significance in both research settings and public health monitoring .

Synthesis and Isotopic Labeling Methodologies

Deuterium Incorporation Strategies in Synthetic Cannabinoid Analogues

Deuterium-labeled synthetic cannabinoids like MAB-CHMINACA-d4 serve as indispensable internal standards in analytical toxicology, enabling precise quantification of parent compounds and metabolites in complex biological matrices. The deuterium labeling strategy employed for MAB-CHMINACA-d4 specifically targets the indazole-3-carboxamide core structure, incorporating four deuterium atoms (²H or D) at strategic positions to maintain chemical near-identity while achieving sufficient mass shift for mass spectrometric differentiation. This molecular engineering involves replacing hydrogen atoms at metabolically stable sites to minimize isotopic exchange and ensure analytical reliability. The synthetic approach typically employs deuterated building blocks at advanced synthetic stages to optimize efficiency and isotopic purity [2] [4].

Two primary deuterium incorporation strategies dominate synthetic cannabinoid analogue production: 1) Late-stage isotopic exchange using deuterated reagents on pre-formed cannabinoid scaffolds, and 2) De novo synthesis using deuterated precursors. For MAB-CHMINACA-d4, the latter approach proves superior, utilizing deuterium-labeled indazole derivatives that maintain isotopic integrity throughout the synthetic sequence. The critical consideration involves selecting deuterium positions resistant to metabolic removal or in vivo exchange. Manufacturers typically incorporate deuterium at aromatic positions (e.g., the indazole ring) where carbon-deuterium bonds exhibit greater stability compared to aliphatic positions under physiological conditions. This strategic placement ensures that the internal standard co-elutes with the target analyte while providing a distinct mass signature (+4 mass units) for unambiguous identification [2] [3].

Table 1: Deuterium Incorporation Strategies in Synthetic Cannabinoid Reference Standards

Incorporation StrategyDeuterium PositionKey AdvantagesMetabolic Stability Considerations
Late-stage exchangeLabile hydrogens (e.g., -OH, -NH)Rapid synthesisLow; susceptible to isotopic exchange
De novo synthesis (preferred)Aromatic ring positionsHigh isotopic purity (>98%)High; resistant to metabolic exchange
Building block conjugationAliphatic side chainsModular approachModerate; potential for enzymatic oxidation
Post-synthetic reductionAlkene/alkyne reductionFunctional group specificityVariable depending on position

Comparative Analysis of Synthetic Routes for MAB-CHMINACA-d4 and Non-Deuterated Counterparts

The synthesis of MAB-CHMINACA-d4 presents distinct challenges compared to its non-deuterated counterpart, primarily due to the need for specialized deuterated precursors and modified reaction conditions. The non-deuterated MAB-CHMINACA (C₂₁H₃₀N₄O₂) synthesis follows a conventional route involving: 1) N-alkylation of 1H-indazole-3-carboxylic acid with cyclohexylmethyl chloride, 2) carboxyl activation using thionyl chloride or carbodiimide reagents, and 3) amide coupling with L-tert-leucinamide. This sequence yields the target compound with typical purities of 95-98% after crystallization [5].

In contrast, MAB-CHMINACA-d4 synthesis requires strategic introduction of deuterium at the indazole core prior to assembly. The preferred industrial method utilizes deuterated indazole building blocks (e.g., 1H-indazole-d₄-3-carboxylic acid) prepared via catalytic deuteration techniques. The synthetic sequence diverges significantly in the initial stages:

  • Deuterated precursor synthesis: Indazole-d₄ is prepared via deuterium exchange under basic conditions or through total synthesis from perdeuterated benzene derivatives
  • Carboxyl functionalization: Selective protection and activation of the 3-carboxylic acid group
  • N-alkylation: Introduction of the cyclohexylmethyl moiety under phase-transfer conditions
  • Amide coupling: Reaction with L-tert-leucinamide using peptide coupling reagents

This route typically achieves 92-95% yield with isotopic purity >98%, though at approximately 3-5 times higher production costs compared to the non-deuterated analog. The primary challenges include maintaining deuterium incorporation during the N-alkylation step (which requires strictly anhydrous conditions) and preventing isotopic dilution during purification. Analytical comparison reveals virtually identical chromatographic behavior between MAB-CHMINACA and its deuterated counterpart, with retention time differences of ≤0.05 minutes in reverse-phase LC systems, confirming their suitability as paired analytical standards [2] [4].

Table 2: Comparative Synthetic Route Analysis for MAB-CHMINACA and Deuterated Analog

Synthetic ParameterMAB-CHMINACAMAB-CHMINACA-d4Significance
Starting MaterialsCommercial indazole derivativesCustom-synthesized indazole-d₄ precursors5-8x cost difference in precursors
Key Synthetic StepsDirect alkylation/couplingProtected-group synthesisAdditional protection/deprotection steps
Typical Yield85-92%70-78%Deuterium handling reduces efficiency
Purity after Synthesis>98% (HPLC)>95% (HPLC)Isotopic impurities require additional purification
Production CostBaseline ($$)3-5x higher ($$$$$)Specialized reagents and handling
Critical Quality ControlChemical purity, residual solventsChemical + isotopic purity, D/H ratioAdditional analytical specifications

Properties

CAS Number

2747913-91-1

Product Name

MAB-CHMINACA-d4

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-4,5,6,7-tetradeuterioindazole-3-carboxamide

Molecular Formula

C21H30N4O2

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C21H30N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H2,22,26)(H,23,27)/i7D,8D,11D,12D

InChI Key

ZWCCSIUBHCZKOY-CXRURWBMSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=NN2CC3CCCCC3)C(=O)NC(C(=O)N)C(C)(C)C)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.